molecular formula C17H14N2O4 B5748125 N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(4-methoxyphenyl)acetamide

N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(4-methoxyphenyl)acetamide

Cat. No. B5748125
M. Wt: 310.30 g/mol
InChI Key: WLLCDXFJTNQVOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(4-methoxyphenyl)acetamide, also known as DMAMCL, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMAMCL belongs to the class of isoindolinones and has shown promising results in several studies related to its mechanism of action and biochemical effects.

Mechanism of Action

N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(4-methoxyphenyl)acetamide exerts its effects by inhibiting the activity of enzymes such as histone deacetylases (HDACs) and glycogen synthase kinase-3β (GSK-3β). HDACs play a crucial role in regulating gene expression, and their inhibition by N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(4-methoxyphenyl)acetamide results in the upregulation of genes involved in apoptosis and cell cycle arrest. GSK-3β is involved in several signaling pathways, and its inhibition by N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(4-methoxyphenyl)acetamide has been shown to enhance the activity of certain neurotransmitters and promote neuroprotection.
Biochemical and Physiological Effects:
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(4-methoxyphenyl)acetamide has been shown to have several biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of neurotransmitter activity. N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(4-methoxyphenyl)acetamide has also been shown to reduce inflammation and oxidative stress, which are implicated in several diseases such as cancer and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(4-methoxyphenyl)acetamide has several advantages for use in lab experiments, including its high purity levels, stability, and ease of synthesis. However, N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(4-methoxyphenyl)acetamide has limitations, including its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.

Future Directions

Several future directions can be explored for N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(4-methoxyphenyl)acetamide, including its use in combination with other drugs to enhance its efficacy and reduce side effects. N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(4-methoxyphenyl)acetamide can also be modified to improve its solubility and bioavailability, making it more suitable for use in various experiments. Further studies can also be conducted to explore the potential applications of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(4-methoxyphenyl)acetamide in other scientific research areas, such as immunology and infectious diseases.

Synthesis Methods

The synthesis of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(4-methoxyphenyl)acetamide involves the reaction of 4-methoxyphenylacetic acid with phthalic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then treated with ammonia to obtain N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(4-methoxyphenyl)acetamide. This synthesis method has been optimized to produce high yields of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(4-methoxyphenyl)acetamide with purity levels suitable for scientific research.

Scientific Research Applications

N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(4-methoxyphenyl)acetamide has shown potential applications in several scientific research areas, including cancer research, neuroscience, and drug development. In cancer research, N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(4-methoxyphenyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroscience, N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(4-methoxyphenyl)acetamide has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In drug development, N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(4-methoxyphenyl)acetamide has been used as a scaffold for designing new drugs with improved efficacy and reduced side effects.

properties

IUPAC Name

N-(1,3-dioxoisoindol-2-yl)-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c1-23-12-8-6-11(7-9-12)10-15(20)18-19-16(21)13-4-2-3-5-14(13)17(19)22/h2-9H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLLCDXFJTNQVOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.